molecular formula C14H17N3 B1480837 6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-72-2

6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480837
CAS No.: 2098023-72-2
M. Wt: 227.3 g/mol
InChI Key: NPDPBQOTDMZBRU-UHFFFAOYSA-N
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Description

6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining a cyclohexyl group, a prop-2-yn-1-yl group, and an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,2-diaminopyrazole and an α,β-unsaturated carbonyl compound.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through a Sonogashira coupling reaction involving a terminal alkyne and an aryl or vinyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce alkyne or imidazole functionalities.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    6-cyclohexyl-1H-imidazo[1,2-b]pyrazole:

Uniqueness

6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both the cyclohexyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

6-cyclohexyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-8-16-9-10-17-14(16)11-13(15-17)12-6-4-3-5-7-12/h1,9-12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDPBQOTDMZBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=CC(=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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